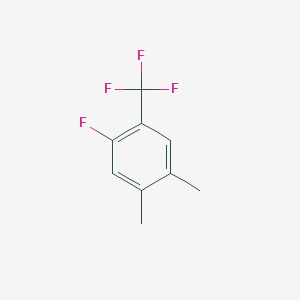
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride is a complex organic compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazine ring, along with a hydrochloride salt form.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride typically involves multi-step organic reactions One common method involves the cyclocondensation of appropriate precursors under controlled conditions For instance, the reaction may start with the nitration of a suitable aromatic compound to introduce the nitro group, followed by the formation of the triazine ring through cyclization reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography are essential to achieve high yields and purity. The process may also incorporate green chemistry principles to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitroso or hydroxylamine derivatives, while reduction may produce aniline derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of dyes, agrochemicals, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or π-π interactions with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-1-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine: Similar structure but with the nitro group in a different position.
6,6-Dimethyl-1-(3-aminophenyl)-1,3,5-triazine-2,4-diamine: Contains an amino group instead of a nitro group.
6,6-Dimethyl-1-(3-chlorophenyl)-1,3,5-triazine-2,4-diamine: Contains a chloro group instead of a nitro group.
Uniqueness
The uniqueness of 6,6-Dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride lies in its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
Propiedades
Número CAS |
4514-45-8 |
|---|---|
Fórmula molecular |
C11H15ClN6O2 |
Peso molecular |
298.73 g/mol |
Nombre IUPAC |
6,6-dimethyl-1-(3-nitrophenyl)-1,3,5-triazine-2,4-diamine;hydrochloride |
InChI |
InChI=1S/C11H14N6O2.ClH/c1-11(2)15-9(12)14-10(13)16(11)7-4-3-5-8(6-7)17(18)19;/h3-6H,1-2H3,(H4,12,13,14,15);1H |
Clave InChI |
DUECSOTYVYKNMW-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C(N=C(N1C2=CC(=CC=C2)[N+](=O)[O-])N)N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)






